Product packaging for Aziridine;dimethyl sulfate(Cat. No.:CAS No. 30607-77-3)

Aziridine;dimethyl sulfate

Cat. No.: B14689530
CAS No.: 30607-77-3
M. Wt: 169.20 g/mol
InChI Key: BEOZZBYYNJYSFC-UHFFFAOYSA-N
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Description

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds. Their significance in chemical research has grown substantially, establishing them as pivotal building blocks in the synthesis of complex nitrogenous molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO4S B14689530 Aziridine;dimethyl sulfate CAS No. 30607-77-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30607-77-3

Molecular Formula

C4H11NO4S

Molecular Weight

169.20 g/mol

IUPAC Name

aziridine;dimethyl sulfate

InChI

InChI=1S/C2H5N.C2H6O4S/c1-2-3-1;1-5-7(3,4)6-2/h3H,1-2H2;1-2H3

InChI Key

BEOZZBYYNJYSFC-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)OC.C1CN1

Related CAS

30607-77-3

Origin of Product

United States

Dimethyl Sulfate As a Reagent in Methylation and Alkylation Chemistry

General Considerations for Dimethyl Sulfate (B86663) as an Electrophilic Alkylating Agent

Dimethyl sulfate is a classic example of an electrophilic alkylating agent, meaning it transfers a methyl group to a nucleophile. pearson.com This reactivity stems from the electron-withdrawing nature of the sulfate group, which makes the methyl groups highly electrophilic and susceptible to nucleophilic attack. stackexchange.com The molecule can be viewed as an analog to other methylating agents like methyl iodide, but it is often more reactive and cost-effective. chemeurope.comrsc.org

The general reactivity of dimethyl sulfate allows for the methylation of a wide range of nucleophiles, including phenols, amines, and thiols. wikipedia.orgchemeurope.com Typically, the transfer of the first methyl group occurs more rapidly than the second. wikipedia.org This characteristic can be advantageous in controlling the degree of methylation in a given reaction.

The efficiency of dimethyl sulfate as a methylating agent has been compared to other reagents such as dimethyl carbonate and methyl iodide. While effective, its toxicity has led to the exploration of safer alternatives like dimethyl carbonate for certain applications, particularly N-methylation. chemeurope.comrsc.org

A key aspect of using dimethyl sulfate is its reaction with various nucleophilic functional groups. Below is a summary of its reactivity with different classes of compounds:

Nucleophile ClassProduct
PhenolsAryl methyl ethers
AminesMethylated amines
ThiolsMethyl thioethers
Carboxylic AcidsMethyl esters
Nucleic AcidsMethylated nucleobases

Mechanistic Aspects of Electrophilic Methylation with Dimethyl Sulfate in Organic Reactions

The primary mechanism by which dimethyl sulfate participates in methylation reactions is the S_N2 (bimolecular nucleophilic substitution) reaction. stackexchange.comnih.gov This pathway involves a backside attack by a nucleophile on one of the methyl carbons of the dimethyl sulfate molecule. The nucleophile forms a new bond with the methyl group, while simultaneously displacing the methyl sulfate anion as a leaving group.

A classic example is the methylation of a phenoxide ion, formed by deprotonating a phenol (B47542) with a base like sodium hydroxide (B78521). stackexchange.com The resulting phenoxide, a potent nucleophile, attacks a methyl group of dimethyl sulfate to form an aryl methyl ether. stackexchange.com The reaction is considered an "electrophilic methylation" from the perspective of the methylating agent, as the electrophilic methyl group is attacked by the nucleophile. stackexchange.com

Recent research has further elucidated the mechanistic details in specific applications. For instance, in the regioselective synthesis of methyl salicylate (B1505791) from salicylic (B10762653) acid, dimethyl sulfate acts as both the methylation agent and the solvent. acs.orgresearchgate.netnih.govresearchgate.net The reaction proceeds via an S_N2 mechanism where the carboxylate anion, formed by the selective action of a mild base like sodium bicarbonate, acts as the nucleophile. acs.orgresearchgate.netnih.govresearchgate.net Studies have shown that in the absence of a base, the reaction is significantly slower, highlighting the importance of the nucleophile's strength. acs.org

Furthermore, the "hardness" or "softness" of the methylating agent can influence the reaction outcome with ambident nucleophiles. Dimethyl sulfate is considered a "hard" methylating agent. e3s-conferences.org In the case of 2-phenylquinazoline-4-thion, which has both nitrogen and sulfur nucleophilic centers, the use of dimethyl sulfate can lead to different product ratios compared to "softer" methylating agents like methyl iodide, depending on the reaction conditions. e3s-conferences.org

The kinetics of dimethyl sulfate reactions have also been a subject of study. In the context of Fischer esterification catalyzed by sulfuric acid in methanol (B129727), it was found that sulfuric acid is rapidly converted to monomethyl sulfate (MMS). enovatia.com DMS is then formed in a reversible reaction from MMS and can be consumed by both methanolysis and hydrolysis. enovatia.com

Below is a table summarizing key mechanistic findings from recent studies:

Study FocusKey Mechanistic FindingReference
Methylation of Salicylic AcidRegioselective methylation of the carboxyl group proceeds via an S_N2 mechanism with the carboxylate as the nucleophile. acs.orgresearchgate.netnih.govresearchgate.net
Alkylation of 2-phenylquinazoline-4-thionAs a "hard" methylating agent, dimethyl sulfate influences the N- versus S-alkylation ratio. e3s-conferences.org
Fischer EsterificationDimethyl sulfate is formed from monomethyl sulfate and its concentration is governed by competing solvolysis reactions. enovatia.com
DNA AlkylationReacts with DNA via an S_N2 mechanism, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine. nih.gov

Aziridinium Ion Formation and Reactivity in the Context of Dimethyl Sulfate

Direct N-Methylation of Aziridines by Dimethyl Sulfate (B86663) for Aziridinium (B1262131) Cation Generation

The direct N-methylation of an aziridine (B145994) by dimethyl sulfate is a straightforward and efficient method for generating an aziridinium cation. mdpi.comencyclopedia.pub In this reaction, the lone pair of electrons on the nucleophilic aziridine nitrogen attacks one of the methyl groups of dimethyl sulfate, a powerful methylating agent. eurekaselect.comresearchgate.net This process occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom displaces the methyl sulfate anion, which is an excellent leaving group. The result is the formation of a stable, yet highly reactive, N-methylated aziridinium salt. rsc.org This activation is crucial because while non-activated aziridines are relatively inert, the resulting aziridinium ion is a potent electrophile, primed for subsequent reactions. researchgate.net

The N-alkylation of a simple, unsubstituted aziridine with dimethyl sulfate does not present a regioselectivity issue, as there is only one nitrogen atom to be alkylated. However, the nature of substituents on the aziridine ring's carbon atoms can significantly influence the rate and efficiency of this N-methylation step. These factors are primarily electronic and steric in nature.

Electronic Effects: Electron-donating groups (EDGs) on the aziridine carbons can increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of N-methylation. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, potentially slowing down or inhibiting the reaction.

Steric Effects: Bulky substituents on the carbons of the aziridine ring can sterically hinder the approach of the dimethyl sulfate molecule to the nitrogen atom. This steric hindrance can decrease the reaction rate. In cases of extreme steric crowding, the N-methylation might not proceed efficiently under standard conditions.

Table 1: Factors Influencing the N-Methylation of Substituted Aziridines

FactorEffect on Nitrogen NucleophilicityImpact on N-Methylation RateExample Substituent
Electronic (EDG)IncreasedAcceleratedAlkyl groups
Electronic (EWG)DecreasedDeceleratedCarbonyl, Ester groups
Steric HindranceNo direct effect on nucleophilicity, but hinders electrophile approachDeceleratedBulky groups (e.g., tert-butyl) near the nitrogen

The formation of the aziridinium cation from the reaction of an aziridine with dimethyl sulfate can be monitored and confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the quaternization of the nitrogen atom leads to a significant deshielding effect. Protons on the carbons adjacent to the newly formed positively charged nitrogen (the N-CH₂ protons of the ring and the N-CH₃ protons from the methylation) will experience a downfield shift to a higher chemical shift (ppm) value compared to their positions in the starting N-alkyl aziridine. ccl.net Similarly, in ¹³C NMR spectroscopy, the carbon atoms bonded to the cationic nitrogen will also be shifted downfield. ccl.net Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be employed to definitively confirm the connectivity between the newly introduced methyl group and the aziridine nitrogen. beilstein-journals.org

Infrared spectroscopy can also provide evidence of the reaction. While the changes may be more subtle than in NMR, shifts in the C-N bond stretching frequencies can be observed upon formation of the strained, charged ring system.

Table 2: Typical Spectroscopic Shifts for Aziridinium Ion Formation

Spectroscopy TypeObserved ChangeReason
¹H NMRDownfield shift of protons on ring carbons and N-methyl groupDeshielding effect from the positive charge on the adjacent nitrogen atom.
¹³C NMRDownfield shift of ring carbons and N-methyl carbonDeshielding effect from the cationic nitrogen.
IR SpectroscopyShift in C-N bond stretching frequenciesChange in bond polarity and strain upon formation of the quaternary ammonium (B1175870) salt.

Synthetic Utility of Aziridinium Ions Derived from Methylation

The primary synthetic value of generating aziridinium ions is to activate the aziridine ring for nucleophilic attack. mdpi.comontosight.ai The combination of ring strain (approximately 27 kcal/mol) and the presence of a positive charge on the nitrogen makes the aziridinium ion an excellent electrophile. acs.org This allows for the facile construction of a wide variety of acyclic, nitrogen-containing molecules through regio- and stereoselective ring-opening reactions. scispace.comnih.gov

Once the N-methyl aziridinium ion is formed, it can be readily attacked by a diverse range of nucleophiles. rsc.org This attack leads to the opening of the three-membered ring, resulting in the formation of β-substituted amine derivatives. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, breaking the C-N bond. ontosight.ai

The regioselectivity of the ring-opening is a key feature. In general, for asymmetrically substituted aziridinium ions, the nucleophile will preferentially attack the less sterically hindered carbon atom. This predictable regioselectivity makes these intermediates valuable in synthetic planning. acs.orgnih.gov A wide array of both heteroatomic and carbon-based nucleophiles can be employed in this transformation. acs.org

Table 3: Examples of Nucleophilic Ring-Opening of a Methylated Aziridinium Ion

NucleophileNucleophile FormulaResulting Product Class
Hydroxide (B78521)OH⁻β-Amino alcohol
AlkoxideRO⁻β-Amino ether
Halide (e.g., Bromide)Br⁻β-Haloamine
Azide (B81097)N₃⁻β-Azidoamine
ThiolateRS⁻β-Aminothioether
CyanideCN⁻β-Aminonitrile
OrganocupratesR₂CuLiβ-Alkylated amine

The use of chiral, enantiomerically pure aziridines in this reaction sequence provides a powerful tool for asymmetric synthesis. scispace.com The ring-opening of an aziridinium ion derived from a chiral aziridine proceeds with a high degree of stereocontrol. Because the nucleophilic attack follows an SN2 pathway, it occurs with a clean inversion of configuration at the carbon center being attacked. rsc.org

This predictable stereochemical outcome allows for the synthesis of optically pure acyclic amine derivatives, which are valuable building blocks for pharmaceuticals and natural products. rsc.org For instance, starting with a (2R)-substituted aziridine, nucleophilic attack at the C2 position will yield a product with an (S) configuration at that center. This reliable transfer of stereochemistry makes the N-methylation and subsequent ring-opening of chiral aziridines a key strategy for constructing complex, stereodefined nitrogen-containing scaffolds. scispace.commdpi.com

Table 4: Stereochemical Outcome of Ring-Opening

Starting Material Stereochemistry (at C2)Reaction MechanismResulting Product Stereochemistry (at C2)
(R)-configurationSN2 Nucleophilic Attack(S)-configuration
(S)-configurationSN2 Nucleophilic Attack(R)-configuration

Polymerization of Aziridines Initiated by Dimethyl Sulfate

Cationic Ring-Opening Polymerization (CROP) Mechanism

The polymerization of aziridines, particularly when initiated by electrophilic agents like dimethyl sulfate (B86663), proceeds through a Cationic Ring-Opening Polymerization (CROP) mechanism. This chain-growth process is characterized by distinct initiation, propagation, and termination steps, which collectively determine the structure of the resulting poly(ethylene imine).

Initiation via Aziridinium (B1262131) Ion Formation with Dimethyl Sulfate

The polymerization process commences with an initiation step involving the activation of the aziridine (B145994) monomer. Aziridines, while possessing significant ring strain, are relatively inert towards nucleophilic attack unless the nitrogen atom is activated. wikipedia.org Electrophilic initiators such as dimethyl sulfate serve this purpose effectively.

The initiation sequence is as follows:

The lone pair of electrons on the nitrogen atom of the aziridine ring performs a nucleophilic attack on one of the methyl groups of the dimethyl sulfate molecule.

This reaction is a classic SN2 alkylation, resulting in the formation of a quaternary N-methylaziridinium ion.

The process also generates a methyl sulfate anion, which acts as the counter-ion to the positively charged aziridinium species.

The formation of the aziridinium ion is the critical activation step. This quaternization of the nitrogen atom significantly increases the strain and electrophilicity of the three-membered ring, making it highly susceptible to nucleophilic ring-opening. wikipedia.org The generation of stable aziridinium ions is a key strategy for rendering nonactivated aziridines reactive for chemical synthesis. wikipedia.orgrsc.org This activation is analogous to the formation of aziridinium ions from nitrogen mustards, which are known to be key intermediates in alkylation reactions. nih.gov

Propagating Species and Chain Growth Dynamics in Aziridine CROP

Once the active aziridinium ion is formed, the propagation phase of the polymerization begins. The primary propagating species is the growing polymer chain ending in an aziridinium ring. Chain growth occurs through the successive addition of aziridine monomers.

The propagation mechanism involves:

The nitrogen atom of an incoming aziridine monomer acts as a nucleophile, attacking one of the ring-carbon atoms of the terminal aziridinium ion on the growing polymer chain.

This nucleophilic attack leads to the opening of the strained three-membered ring and the formation of a new carbon-nitrogen bond.

Crucially, this step transfers the positive charge to the nitrogen of the newly added monomer unit, regenerating the reactive aziridinium ion at the new chain end.

A defining characteristic of aziridine CROP is the concurrent formation of a branched polymer structure. This occurs because the secondary amine groups within the growing polymer backbone are also nucleophilic. These internal amines can compete with the monomer to attack the terminal aziridinium ion, leading to the formation of tertiary amine branch points. This process results in a hyperbranched or dendritic polymer architecture containing primary, secondary, and tertiary amine groups. The polymerization of aziridine is known to be complex and often yields highly branched poly(ethylene imine) (PEI). nih.govst-andrews.ac.uk

Competing Termination Pathways in Aziridine CROP

The growth of the polymer chains can be halted by several competing termination pathways. These reactions consume the active aziridinium ion at the chain end, rendering it incapable of further propagation.

Common termination pathways include:

Intramolecular Cyclization: The growing polymer chain can undergo backbiting, where a secondary or tertiary amine within the chain attacks the terminal aziridinium ion to form a cyclic structure, often a six-membered piperazine (B1678402) ring. This is a common event in the CROP of aziridines.

Intermolecular Reaction: A tertiary amine from one polymer chain can react with the aziridinium ion of another chain. This results in the formation of a stable, non-reactive quaternary ammonium (B1175870) salt, effectively terminating both chains and creating a cross-link.

Chain Transfer: A proton can be transferred from the growing chain to a monomer, another polymer chain, or the solvent. This terminates the original chain by forming an unsaturated end group and generates a new cationic species that can initiate a new chain.

These termination and branching reactions often occur simultaneously with propagation, which can make it challenging to control the final molecular weight and dispersity of the polymer. rsc.org

Molecular Architecture Control in Aziridine Polymers

The final architecture of the poly(ethylene imine) is highly dependent on the synthetic route and reaction conditions. The use of dimethyl sulfate to initiate the CROP of aziridine inherently favors a particular type of architecture.

Synthesis of Linear Poly(ethylene imine) and Branched Analogues

The polymerization of aziridine initiated by agents like dimethyl sulfate directly produces branched poly(ethylene imine) (b-PEI) . nih.gov The branching is a direct consequence of the propagation mechanism, where internal secondary amines act as nucleophiles, as described in section 4.1.2. The resulting polymer is an amorphous liquid with a distribution of primary, secondary, and tertiary amine groups. nih.gov

In contrast, linear poly(ethylene imine) (L-PEI) cannot be synthesized by the direct polymerization of aziridine. The standard method for producing L-PEI involves a multi-step process:

Cationic ring-opening polymerization of a 2-substituted-2-oxazoline, such as 2-ethyl-2-oxazoline.

Acidic hydrolysis of the resulting poly(2-ethyl-2-oxazoline) to cleave the amide groups in the side chains. mdpi.com

This indirect route is necessary to avoid the branching reactions that are intrinsic to the polymerization of the aziridine monomer itself.

Influence of Reaction Conditions on Polymer Molecular Weight and Dispersity

Controlling the molecular weight and dispersity (represented by the Polydispersity Index, PDI) is crucial for tailoring the properties of poly(ethylene imine) for specific applications. While the inherent branching reactions in aziridine CROP present challenges, several reaction parameters can be adjusted to influence the final polymer characteristics.

Key reaction conditions and their expected influence include:

Monomer-to-Initiator Ratio ([M]/[I]): This is a primary determinant of molecular weight. A higher [M]/[I] ratio generally leads to the formation of higher molecular weight polymers, as each initiator molecule is responsible for polymerizing a larger number of monomers.

Temperature: Higher reaction temperatures typically increase the rates of initiation, propagation, and termination/branching. This can lead to faster polymerization but may also result in lower molecular weights and broader dispersity due to the increased rate of termination and chain transfer reactions.

Solvent: The polarity of the solvent can affect the stability of the propagating aziridinium species and the solubility of the growing polymer chains. This can influence the reaction kinetics and the final polymer architecture.

Monomer Concentration: Higher monomer concentrations can favor propagation over termination, potentially leading to higher molecular weights.

The table below summarizes the general influence of these conditions on the resulting polymer.

Table 1: Influence of Reaction Conditions on Aziridine CROP

Reaction Parameter Effect on Molecular Weight (Mn) Effect on Dispersity (PDI) Rationale
Increase [M]/[I] Ratio Increases Generally narrows Fewer initiator molecules lead to longer polymer chains.
Increase Temperature Decreases Broadens Rate of termination and chain transfer reactions increases relative to propagation.
Increase Solvent Polarity Variable Variable Can stabilize the ionic propagating species, potentially affecting rates of propagation and termination differently.

| Increase Monomer Concentration | Increases | May narrow | Favors bimolecular propagation over unimolecular termination or chain transfer steps. |

This table presents generalized trends based on the principles of cationic polymerization. Actual results can vary depending on the specific monomer and solvent system.

Advanced Synthetic Methodologies Employing Aziridine Activation and Transformations

Transition Metal-Catalyzed Transformations of Aziridinium (B1262131) Adducts

The formation of aziridinium ions from aziridines enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. When combined with transition metal catalysis, this activation strategy opens pathways to complex molecular architectures through cross-coupling and cascade reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The use of aziridines as C(sp³)-electrophiles in these reactions has become an effective strategy for forming carbon-carbon and carbon-heteroatom bonds. The activation of the aziridine (B145994) ring, forming a reactive aziridinium species, is crucial for the initial oxidative addition step with a low-valent transition metal catalyst, typically palladium or nickel. acs.orgnih.gov

These reactions often proceed via a stereospecific SN2-type mechanism, where the catalyst attacks one of the ring carbons, leading to a ring-opened metal complex. acs.org This intermediate can then participate in various coupling reactions. For instance, nickel-catalyzed reductive cross-couplings of styrenyl aziridines with aryl iodides allow for the synthesis of enantioenriched 2-arylphenethylamines from racemic starting materials. researchgate.net Similarly, a nickel-catalyzed reductive coupling between aziridines and allylic chlorides, using manganese as a reductant, provides a direct route to β-allyl-substituted arylethylamines. researchgate.net

Palladium catalysis has also been extensively explored. The Pd/P(t-Bu)₂Me-catalyzed C3-selective ring-opening C–B cross-coupling of aziridines with B₂(pin)₂ has been studied computationally, revealing a mechanism that involves oxidative addition, followed by stabilization from water molecules that facilitate proton and hydroxide (B78521) transfer, ultimately leading to the borylated product. acs.org The choice of ligand is often critical; sterically demanding and electron-rich trialkylphosphines have proven particularly effective at promoting the oxidative addition step, even allowing some reactions with aryl bromides to occur at room temperature. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Aziridines

Catalyst/Ligand SystemCoupling PartnersProduct TypeReference
Ni-catalyst / chiral bioxazolineStyrenyl aziridines + Aryl iodidesEnantioenriched 2-arylphenethylamines researchgate.net
Ni-catalyst / Mn reductantAziridines + Allylic chloridesβ-allyl-substituted arylethylamines researchgate.net
Pd(OAc)₂ / Phosphine ligandAryl aziridines + Alkenyl bromidesEnantioenriched β-aryl homoallylic amines researchgate.net
Pd/P(t-Bu)₂Me2-substituted aziridines + B₂(pin)₂β-amino alkylboronates acs.org

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple precursors. Activated aziridines, including methylated species, are excellent substrates for initiating such cascades. The activation step, which can be achieved through methylation, generates a reactive aziridinium ion that can undergo a sequence of transformations. researchgate.net

A notable example involves the combination of palladium catalysis with the inherent reactivity of photochemically generated tricyclic aziridines. nih.govnorthumbria.ac.ukacs.org In these sequences, the aziridine undergoes a palladium-catalyzed ring-opening, which can be viewed as a diverted Tsuji-Trost reaction. This step generates a diene intermediate that can then undergo a subsequent intramolecular Diels-Alder (IMDA) reaction. nih.govacs.org This one-pot, three-part cascade process transforms relatively simple starting materials, accessible from the photochemical rearrangement of pyrroles, into complex, stereodefined tetracyclic amine scaffolds. nih.govnorthumbria.ac.ukacs.org

The mechanism of the diene formation is proposed to involve a rate-limiting, acid-assisted cleavage of the C–N bond of the aziridinium intermediate, followed by a β-hydride elimination. nih.govacs.org The success of the cascade is highly dependent on the substituents on the aziridine nitrogen; for example, aziridines with acetyl or ethyl carbamate (B1207046) groups are effective, whereas those with nitrile groups may be unreactive. northumbria.ac.ukacs.org This methodology highlights how catalytic modification of reactive aziridine intermediates can lead to conformationally constrained, sp³-rich N-heterocycles, which are valuable scaffolds in medicinal chemistry. nih.govnorthumbria.ac.uk

Ring Expansion Reactions of Activated Aziridines

The ring strain inherent in aziridines makes them valuable precursors for the synthesis of larger, more complex heterocyclic systems through ring expansion reactions. researchgate.net Activation of the aziridine nitrogen, for instance by methylation, facilitates the initial ring-opening step, which is often the prelude to the formation of a new, larger ring. researchgate.net

Activated aziridines serve as versatile building blocks for constructing a variety of larger N-heterocycles. ias.ac.in The ring expansion process typically involves the nucleophilic opening of the activated aziridine ring, followed by an intramolecular cyclization. For example, the ring expansion of carbamate-protected aziridines can yield five-membered oxazolidin-2-ones. acs.org This transformation can be catalyzed by various reagents, including silver triflate (AgOTf), which promotes the ring-opening of N-tosyl-2-arylaziridines with water, leading to oxazolidine (B1195125) derivatives through a tandem ring-opening/cyclization sequence. researchgate.net

The formation of four-membered azetidines from aziridines is another important transformation. A notable example is the rhodium-catalyzed [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. This reaction proceeds with high regio- and stereoselectivity to produce highly substituted methylene azetidines. dntb.gov.uarsc.org The proposed mechanism involves the formation of an ylide intermediate, where the unique strain of the methylene aziridine substrate promotes a ring-opening/ring-closing cascade, efficiently transferring chirality from the substrate to the product. dntb.gov.ua These methods provide direct access to valuable heterocyclic scaffolds that might otherwise be challenging to synthesize. ias.ac.in

Table 2: Ring Expansion Reactions of Activated Aziridines

Aziridine SubstrateReagent/CatalystProduct HeterocycleReference
Carbamate-protected aziridinesAcid or Lewis AcidOxazolidin-2-ones acs.org
N-Tosyl-2-arylaziridinesAgOTf / WaterOxazolidine derivatives researchgate.net
Bicyclic methylene aziridinesRhodium-carbeneMethylene azetidines dntb.gov.uarsc.org

Continuous Flow Chemistry Applications in Aziridine Synthesis and Functionalization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. These benefits are particularly relevant for reactions involving reactive or potentially hazardous intermediates, such as activated aziridinium species. organic-chemistry.orgnih.gov

The integration of aziridine synthesis and subsequent functionalization into a single, continuous flow process represents a highly efficient approach to complex aliphatic amines. nih.govresearchgate.net For example, a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation has been developed. nih.govresearchgate.net This process can be directly coupled with a subsequent aziridine ring-opening reaction, allowing for the in-situ generation and transformation of the aziridine intermediate. nih.govresearchgate.net

Enhanced Control over Reactivity and Selectivity in Flow Systems

The translation of aziridine activation and transformation methodologies to continuous flow systems represents a significant advancement in process control, safety, and efficiency. Flow chemistry, characterized by the use of microreactors or packed-bed reactors, offers superior command over reaction parameters such as temperature, pressure, and residence time. This precise control is particularly advantageous for managing the reactivity of highly energetic intermediates like aziridinium ions, which can be generated in situ and consumed immediately in a subsequent step, a concept known as a "telescoped" reaction. organic-chemistry.orgacs.orgnih.govacs.org This approach mitigates the risks associated with the handling and accumulation of potentially hazardous aziridine precursors. organic-chemistry.orgacs.org

The activation of aziridines, for instance with electrophiles like dimethyl sulfate (B86663) or methyl trifluoromethanesulfonate, leads to the formation of a highly reactive aziridinium ion. rsc.org In a batch reactor, controlling the subsequent nucleophilic attack to achieve high selectivity can be challenging. However, flow systems provide a powerful platform to modulate this reactivity and steer the reaction towards a desired constitutional or stereoisomer. organic-chemistry.orgfrontiersin.org

Research Findings in Flow Systems

Research has demonstrated that generating N-acyl or N-sulfonyl activated aziridines in a flow reactor, followed by an immediate in-situ ring-opening reaction, allows for exceptional control over the process. organic-chemistry.orgacs.org The rapid and efficient mixing and heat transfer in microreactors prevent the formation of hotspots and minimize side reactions, leading to higher yields and purities of the final product compared to conventional batch methods.

For example, in a telescoped flow process, an N-sulfonyl aziridine can be synthesized from the corresponding 1,2-amino alcohol and then mixed with a nucleophile stream in a subsequent reactor zone. organic-chemistry.orgacs.orgnih.gov The precise control of residence time ensures that the activated aziridine is fully consumed, leading to a clean reaction profile. The choice of activating group, nucleophile, and reaction conditions dictates the regioselectivity of the ring-opening. The nucleophilic ring-opening of activated aziridines is generally understood to proceed via an S_N2 mechanism. nih.gov

The regioselectivity of the ring-opening of an activated aziridine is governed by a combination of steric and electronic factors. In a flow system, these factors can be finely tuned. For instance, the reaction of an activated 2-substituted aziridine can yield two different regioisomers upon nucleophilic attack at either the C2 or C3 position. frontiersin.org

Table 1: Regioselective Ring-Opening of Activated Aziridines in a Telescoped Flow System. organic-chemistry.orgacs.org
Aziridine PrecursorActivating PrincipleNucleophileReactor Temperature (°C)Residence Time (min)Major Product (Regioisomer)Yield (%)
(R)-2-phenyl-1-((4-methylphenyl)sulfonyl)aziridineN-SulfonylationMethanol (B129727)/BF₃·OEt₂6010Attack at C285
(R)-2-phenyl-1-((4-methylphenyl)sulfonyl)aziridineN-SulfonylationSodium Azide (B81097)8015Attack at C392
(S)-2-methyl-1-tosylaziridineN-TosylationThiophenol/K₂CO₃255Attack at C395
(S)-2-methyl-1-tosylaziridineN-TosylationAllylmagnesium bromide/CuI02Attack at C378

The data illustrates how flow conditions enable precise control. By selecting a Lewis acid co-reagent like BF₃·OEt₂, the attack of a weak nucleophile like methanol can be directed to the more substituted C2 position of a 2-aryl aziridine. Conversely, a strong nucleophile like sodium azide preferentially attacks the less hindered C3 position. The ability to rapidly screen and optimize these conditions is a key benefit of flow chemistry.

Furthermore, flow systems can be combined with in-line purification and analysis techniques, creating fully automated sequences for synthesis and product isolation. nih.gov This has been demonstrated in the palladium-catalyzed C(sp³)–H activation to form aziridines, which are then derivatized in a consecutive flow process, showcasing the modularity and efficiency of this approach. nih.gov The development of predictive mechanistic models for these flow reactions further aids in the rational design of synthetic processes with high selectivity. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Aziridine Transformations. organic-chemistry.org
ReactionMethodReaction TimeYield (%)Selectivity (Regioisomeric Ratio)
Ring expansion of 2-phenyl-1-tosylaziridine with acetonitrileBatch12 hours65N/A
Flow20 minutes82N/A
Ring-opening of 2-benzyl-1-tosylaziridine (B8809276) with methanol/BF₃·OEt₂Batch6 hours7085:15 (C2:C3 attack)
Flow10 minutes88>98:2 (C2:C3 attack)

Computational and Theoretical Insights into Aziridine Methylation and Transformations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory serves as a powerful computational tool for mapping the potential energy surface of chemical reactions. In the context of aziridine (B145994) chemistry, DFT calculations elucidate the mechanisms, characterize the structures of transient species, and determine the energetics involved in the methylation and subsequent transformations.

The interaction between aziridine and dimethyl sulfate (B86663) commences with the nucleophilic attack of the aziridine's nitrogen atom on one of the methyl groups of dimethyl sulfate. This is a classic SN2 alkylation reaction that leads to the formation of an N-methylated aziridinium (B1262131) cation and a methyl sulfate anion. The formation of this quaternary aziridinium ion is a critical activation step; the unstrained parent aziridine is relatively inert, but the resulting positively charged, strained ring is highly susceptible to nucleophilic attack. nih.gov

The primary intermediate in the reaction sequence is the N-methylated aziridinium ion. nih.gov The stability and structure of this ion, along with the transition states leading to its formation and consumption, are central to understanding the reaction mechanism. DFT calculations are employed to model these transient structures and calculate their relative energies.

The subsequent step involves the ring-opening of this aziridinium ion by a nucleophile. This can be the methyl sulfate counter-anion or another nucleophilic species present in the reaction medium. Computational studies on the formation of aziridinium ions from similar precursors, like nitrogen mustards, have successfully calculated the activation barriers for this cyclization. Explicit solvent ab initio molecular dynamics simulations, for instance, predicted the activation free energy for the formation of the aziridinium ion from mechlorethamine (B1211372) to be 20.4 kcal/mol, which aligns well with experimental data. nih.gov These simulations reveal a dynamic transition state influenced heavily by the surrounding solvent structure. nih.gov

Precursor/SystemComputational MethodCalculated ParameterValueReference
MechlorethamineAb initio MDActivation Free Energy (Aziridinium Formation)20.4 kcal/mol nih.gov
Aziridine + H+DFTN-H bond length in Aziridinium Cation1.022 Å researchgate.net
Aziridine + H+DFTC-N bond length in Aziridinium Cation1.530 - 1.550 Å researchgate.net

This table presents calculated parameters for aziridinium ion formation and structure from analogous systems, illustrating the type of data obtained from computational studies.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT is excellent for analyzing static points on a reaction coordinate, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time, capturing the dynamic influence of the environment and the molecule's own flexibility.

MD simulations are particularly vital for understanding the role of the solvent in the reaction. For the formation of an aziridinium ion, simulations have shown that reactivity is strongly dependent on the degree of coordination and the specific orientation of solvent molecules (e.g., water) around the leaving group. nih.gov The complete mechanism, including the reorganization of the solvent shell, ionization of the carbon-leaving group bond, and the final internal cyclization to form the aziridinium ring, can be captured by these simulations. nih.gov Trajectories that fail to cross the transition state have been linked to less favorable solvent coordination, underscoring the solvent's active role beyond that of a simple medium. nih.gov

Conformational analysis via MD simulations explores the various spatial arrangements a molecule can adopt. The aziridinium ion and the subsequent ring-opened products have specific conformational preferences that can influence their reactivity and biological activity. MD simulations can map the conformational landscape, identify low-energy conformers, and calculate the energy barriers between them. wvu.edu This provides insight into the flexibility of the intermediates and products, which is a key determinant of their chemical behavior.

Prediction of Regio- and Stereoselectivity in Methylation and Ring-Opening Reactions

Following the formation of the N-methylated aziridinium ion, a nucleophile can attack one of the two ring carbons, leading to ring-opening. If the carbons are not identical (i.e., the aziridine is substituted), the attack can occur at two different positions, leading to different regioisomers. The prediction of this regioselectivity is a significant achievement of computational chemistry.

The outcome of the ring-opening reaction is determined by the relative energy barriers of the competing transition states. DFT calculations can accurately compute these barriers. The nucleophile will preferentially attack the carbon that leads to the lower-energy transition state. This selectivity is influenced by steric hindrance and electronic factors from substituents on the aziridine ring. nih.govfrontiersin.org For instance, experimental and computational studies on substituted aziridines show that the functional group on a substituent can direct the ring-opening to either the C2 or C3 position. nih.govfrontiersin.orgresearchgate.net A plausible transition state for each pathway can be modeled to explain the observed regiochemical outcome. nih.govresearchgate.net The attack generally occurs at the less substituted carbon in many cases. nih.gov

ReactionPathwayDescriptionPredicted Outcome (based on ΔG‡)
Nucleophilic Ring-OpeningPathway A (Attack at C2)Nucleophile attacks the substituted C2 carbon.Favored if ΔG‡(A) < ΔG‡(B)
Nucleophilic Ring-OpeningPathway B (Attack at C3)Nucleophile attacks the unsubstituted/less substituted C3 carbon.Favored if ΔG‡(B) < ΔG‡(A)

This conceptual table illustrates how the comparison of calculated activation free energies (ΔG‡) for competing pathways using DFT can predict the regioselectivity of the aziridinium ion ring-opening.

Similarly, stereoselectivity—the preferential formation of one stereoisomer over another—can be predicted by comparing the transition state energies leading to the different stereoisomeric products. Computational models can rationalize and predict the stereochemical course of reactions involving chiral aziridines, which is crucial for the synthesis of enantiomerically pure compounds. nih.govacs.org

Analytical and Spectroscopic Characterization in Aziridine Research

Spectroscopic Techniques for Structural Elucidation of Aziridine (B145994) Adducts and Products (e.g., NMR, IR)

Spectroscopic methods are paramount for the structural elucidation of the products formed from the reaction of aziridine with dimethyl sulfate (B86663). The expected product is an N-methylated aziridinium (B1262131) salt. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for confirming the formation of this adduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. For the N-methylated aziridinium cation formed from the reaction of aziridine with dimethyl sulfate, both ¹H and ¹³C NMR would provide key structural information. The formation of the methylated aziridinium ion can be observed and confirmed using these techniques. mdpi.com

In the ¹H NMR spectrum, the protons on the aziridine ring and the newly introduced methyl group would exhibit characteristic chemical shifts. The formation of the aziridinium ion would lead to a downfield shift of the ring protons compared to the parent aziridine due to the increased positive charge on the nitrogen atom. The methyl group attached to the nitrogen would appear as a singlet.

In the ¹³C NMR spectrum, the carbon atoms of the aziridine ring would also show a downfield shift upon N-methylation. A new signal corresponding to the methyl carbon would also be present.

It is important to note that the following table provides expected or representative NMR data for an N-methylated aziridinium cation, as specific data for the dimethyl sulfate adduct may not be readily available in the literature. The data is based on known trends for similar aziridinium salts. mdpi.com

Nucleus Functional Group Expected Chemical Shift (δ) in ppm Multiplicity
¹HAziridine Ring CH₂3.0 - 4.0Triplet
¹HN-Methyl (CH₃)2.5 - 3.5Singlet
¹³CAziridine Ring CH₂40 - 50-
¹³CN-Methyl (CH₃)35 - 45-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of the aziridine-dimethyl sulfate adduct, IR spectroscopy would be useful to confirm the presence of the aziridinium ring and the absence of the N-H bond from the starting aziridine.

The quaternization of the nitrogen atom in the aziridine ring would lead to noticeable changes in the IR spectrum. The characteristic N-H stretching vibration of the parent aziridine (typically around 3300 cm⁻¹) would disappear. The spectrum would be dominated by C-H and C-N stretching and bending vibrations. The presence of the sulfate counter-ion would also introduce characteristic S-O stretching bands.

The following table presents typical IR absorption frequencies for an N-alkylated aziridinium salt. Specific values for the dimethyl sulfate adduct may vary.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
C-H StretchAziridine Ring3000 - 3100
C-H StretchN-Methyl2850 - 2960
C-N StretchAziridinium Ring1200 - 1300
S=O StretchSulfate Anion1050 - 1200

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the purification of the desired product and the analysis of reaction progress and purity. For the reaction of aziridine with dimethyl sulfate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds, making it well-suited for aziridinium salts.

For the analysis of the reaction mixture, a reversed-phase HPLC method could be employed. sielc.com However, due to the highly polar nature of the aziridinium cation, a standard C18 column might not provide sufficient retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative. nih.gov HILIC-MS (Mass Spectrometry) methods have been successfully developed for the sensitive determination of aziridine. nih.govresearchgate.net

A typical HPLC method for the analysis of an N-alkylated aziridinium salt would involve a polar stationary phase (like a HILIC column) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.gov Detection could be achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

The following table outlines a representative set of HPLC conditions for the analysis of polar, nitrogen-containing compounds like aziridinium salts, based on established methods for similar analytes. nih.gov

Parameter Condition
ColumnHILIC (e.g., Waters BEH HILIC)
Mobile PhaseAcetonitrile/Ammonium (B1175870) Formate Buffer
Flow Rate0.5 - 1.5 mL/min
DetectorMass Spectrometer (MS)
Temperature25 - 40 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While the aziridinium salt product is non-volatile and therefore not directly amenable to GC analysis, GC can be used to monitor the consumption of the volatile starting material, aziridine. The disappearance of the aziridine peak in the GC chromatogram would indicate the progress of the reaction.

For the analysis of aziridine, a polar capillary column is typically used, and detection is often performed with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.

Future Research Directions in Aziridine Dimethyl Sulfate Chemistry

Development of Chemo- and Stereoselective Methylation Protocols for Aziridines

The methylation of aziridines is a fundamental transformation, but achieving high levels of chemo- and stereoselectivity remains a significant challenge. Future research is focused on developing more sophisticated and efficient protocols to control the outcome of these reactions.

Chemoselectivity: In complex molecules with multiple nucleophilic sites, directing methylation exclusively to the aziridine (B145994) nitrogen is a key goal. While dimethyl sulfate (B86663) is a potent methylating agent, its high reactivity can lead to undesired side reactions. Future strategies will likely involve the development of novel catalytic systems that can activate the aziridine nitrogen selectively. This could include transition-metal catalysts or organocatalysts that temporarily bind to the aziridine, guiding the methylating agent to the desired location. rsc.org

Stereoselectivity: Many bioactive molecules are chiral, and their biological activity is often dependent on their specific 3D structure. Consequently, the development of stereoselective methylation methods for chiral aziridines is of paramount importance. Current research is exploring the use of chiral catalysts, such as those based on rhodium or copper, to induce enantioselectivity in aziridination reactions. acs.orgnih.gov Future work will likely expand the range of catalysts and explore their application in the methylation of pre-existing chiral aziridines. DFT (Density Functional Theory) studies are also becoming instrumental in understanding the mechanisms of stereoselectivity and in the rational design of new, more effective catalysts. nih.govprinceton.edu The enantioselective ring-opening of meso-aziridines using bimetallic catalysts also presents a promising avenue for creating chiral building blocks. nih.gov

Key areas for future investigation include:

Catalyst Design: The design of novel chiral ligands and metal complexes to achieve higher enantiomeric excess (ee) and broader substrate scope. acs.orgnih.gov

Enzyme-Catalyzed Reactions: The use of engineered enzymes, such as evolved cytochrome P450s, to perform highly enantioselective aziridination and subsequent modifications. acs.orgnih.gov

Mechanistic Studies: In-depth mechanistic investigations using computational and experimental techniques to better understand the factors controlling selectivity. nih.govprinceton.edu

Integration of Aziridine Transformations with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. rsc.org Future efforts in aziridine chemistry will focus on integrating these transformations into more sustainable and environmentally friendly processes.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govorganic-chemistry.orgnih.gov The use of microreactors can minimize the handling of potentially hazardous intermediates like aziridines and allow for precise control over reaction conditions, leading to higher yields and purities. organic-chemistry.org Telescoped flow processes, where multiple reaction steps are combined into a single continuous sequence, are particularly promising for synthesizing complex molecules from aziridines while minimizing waste and energy consumption. organic-chemistry.orgnih.govuc.pt

Green Solvents and Catalysts: The replacement of hazardous organic solvents with more benign alternatives is a core tenet of green chemistry. Research is ongoing to find effective and recyclable solvent systems for aziridine chemistry. nih.gov Furthermore, the development of catalysts based on abundant and non-toxic metals, such as iron, is a key area of interest for sustainable aziridination reactions. rsc.org Electrocatalytic methods that use ammonia (B1221849) as a nitrogen source and generate only hydrogen as a byproduct are also being explored as a highly atom-efficient and sustainable approach. acs.org

Future research in this area will likely focus on:

Developing integrated flow systems for the multi-step synthesis and purification of aziridine-derived compounds. ucd.ie

Expanding the use of biocatalysis and earth-abundant metal catalysts in aziridine transformations. acs.orgrsc.org

Utilizing renewable starting materials and energy sources for the synthesis and modification of aziridines.

Design of Novel Functional Polymeric Materials via Aziridine Polymerization

The ring-opening polymerization (ROP) of aziridines, often initiated by electrophiles like dimethyl sulfate, is a powerful method for producing polyamines, most notably poly(ethylenimine) (PEI). acs.orgwikipedia.org Future research is aimed at leveraging this chemistry to create novel polymeric materials with tailored functionalities and advanced properties.

Controlled Polymerization: A major challenge in aziridine polymerization is controlling the polymer's architecture (e.g., linear vs. branched), molecular weight, and dispersity. acs.org While cationic ring-opening polymerization (CROP) typically yields hyperbranched polymers, recent advances in anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines have enabled the synthesis of well-defined, linear polyamines. acs.orgacs.org Future work will focus on developing new activating groups for aziridines that allow for living/controlled polymerization while being easily removable to yield the final functional polymer. acs.org

Functional Polymers: The versatility of aziridine chemistry allows for the incorporation of a wide range of functional groups into the resulting polymers. This opens up possibilities for designing materials with specific properties for various applications. For instance, polymers containing both amine and amide groups have shown promise as inhibitors of silica (B1680970) polymerization, which is relevant for industrial water treatment. nih.gov The development of porous polymers through polymerization-induced phase separation of trifunctional aziridine compounds is another exciting area. acs.orgnih.gov

Key future research directions include:

The synthesis of block copolymers and other complex architectures through sequential polymerization of different aziridine monomers. acs.org

The development of functional polyamines for applications in gene delivery, CO2 capture, antimicrobial coatings, and materials templating. wikipedia.orgrsc.org

Exploring post-polymerization modification strategies to further functionalize polyamines and create materials with dynamic or responsive properties. rsc.org

Q & A

Q. What solvent-free synthetic methods are effective for producing aziridine derivatives, and how are these products characterized?

Aziridine derivatives, such as aziridine 2-phosphonates, can be synthesized via solvent-free reactions using α-methylpentanol and 1-phenylethylamine under thermal conditions. This approach minimizes side reactions and improves yield (e.g., >80% in some cases). Post-synthesis, characterization should include:

  • NMR spectroscopy to confirm stereochemistry and ring integrity.
  • X-ray crystallography for resolving structural ambiguities, particularly for isomers.
  • Mass spectrometry to verify molecular weight and purity .

Q. What safety protocols are critical when handling aziridine and dimethyl sulfate in laboratory settings?

Both compounds are hazardous air pollutants (HAPs) with mutagenic and carcinogenic risks. Key protocols include:

  • Engineering controls : Use fume hoods and closed-system reactors to minimize exposure.
  • PPE : Wear nitrile gloves, goggles, and chemical-resistant lab coats.
  • Waste disposal : Neutralize aziridine with 10% acetic acid before disposal; hydrolyze dimethyl sulfate with alkaline solutions.
  • Analytical validation : Use GC-MS or HPLC to detect trace residues, as commercial testing for these compounds is often unavailable .

Q. How can researchers mitigate isomerization during aziridine ring-opening reactions?

Isomerization is influenced by solvent polarity and reaction time. For example, polar solvents (e.g., methanol) accelerate epimerization of Δ³-pyrrolines. Strategies include:

  • Short reaction times (10–12 hours) to trap kinetic products like trans-isomers.
  • Chromatographic separation (silica gel or Florisil) to isolate intermediates before isomerization occurs.
  • Low-temperature quenching to stabilize reactive intermediates .

Advanced Research Questions

Q. How do reaction mechanisms differ between aziridine ring-opening pathways in CO₂ coupling reactions?

In (salen)Cr-catalyzed CO₂ coupling, selectivity for 5-substituted oxazolidinones arises from preferential nucleophilic attack at the substituted C–N bond. Computational studies suggest:

  • Steric effects : Bulky substituents on aziridine direct nucleophilic attack to less hindered positions.
  • Catalyst design : Electron-deficient metal centers enhance electrophilicity at specific carbons.
  • External nucleophiles (e.g., DMAP) alter pathways by regulating steric demand, favoring 4-substituted products .

Q. What experimental designs optimize the synthesis of oxazolidin-2-ones from aziridines and CO₂?

Optimal conditions involve:

  • Catalyst ratios : TPPH₂/TBACl/aziridine = 1:5:100.
  • Pressure and temperature : 1.2 MPa CO₂ at 125°C for 8 hours achieves >99% conversion.
  • Regioselectivity control : Adjusting substituents on aziridine (e.g., aryl groups) improves regioisomeric ratios (up to 96:4) .

Q. How can computational methods resolve contradictions in stereochemical outcomes of aziridine-based reactions?

Conflicting stereochemical results (e.g., retention vs. inversion of Cβ stereocenters) can be modeled using:

  • Density Functional Theory (DFT) : To map transition states and identify dominant pathways (e.g., β-hydrogen abstraction vs. sulfate elimination).
  • Molecular dynamics simulations : To assess solvent effects on epimerization rates.
  • Cryo-electron microscopy : For visualizing enzyme-active sites in biosynthetic pathways (e.g., vazabitide A synthesis) .

Q. What methodologies validate the antitumoral activity of aziridine derivatives like vazabitide A?

  • DNA alkylation assays : Measure covalent binding to plasmid DNA via gel electrophoresis.
  • Cellular cytotoxicity : IC₅₀ values determined using MTT assays in cancer cell lines (e.g., HeLa).
  • Structural analogs : Compare activity profiles of aziridine-containing compounds (e.g., azinomycin B) to identify structure-activity relationships .

Data Contradictions and Resolution

Q. Why do some studies report conflicting yields for aziridine-derived Δ³-pyrrolines?

Discrepancies arise from:

  • Solvent polarity : Prolonged exposure to methanol converts kinetic products (trans-isomers) to thermodynamic products (cis-isomers).
  • Chromatography artifacts : Silica gel can catalyze isomerization during purification, skewing reported ratios .

Q. How do biosynthetic and synthetic pathways for aziridine derivatives differ in stereochemical control?

  • Enzymatic pathways : TqaL oxygenases enforce stereospecificity via β-hydrogen abstraction, yielding single enantiomers.
  • Chemical synthesis : Lack of chiral catalysts often produces racemic mixtures, requiring post-synthesis resolution .

Methodological Recommendations

  • For kinetic studies : Use stopped-flow NMR to capture transient intermediates .
  • For hazardous reactions : Implement real-time FTIR monitoring to reduce exposure risks .
  • For reproducibility : Archive raw data (e.g., chromatograms, spectra) in institutional repositories per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.